N-(4-acetylphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(4-acetylphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core substituted with methoxy (5-position) and methyl (1-position) groups, linked to an acetylphenyl moiety via an acetamide bridge.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11(24)12-4-6-13(7-5-12)21-15(25)10-23-18(26)16-14(28-3)8-9-20-17(16)22(2)19(23)27/h4-9H,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHONRVHTGSPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrido[2,3-d]pyrimidine core with acetyl and methoxy substituents. The molecular formula is , and the SMILES representation is CC(=O)Nc1ccc(cc1)C(=O)N2C(=O)C(=C(N=C2)C(=O)N(C)C)C. This structural complexity contributes to its diverse biological activities.
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It targets specific pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound demonstrates the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative disease therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrido[2,3-d]pyrimidine class:
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Identified that derivatives of pyrido[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. |
| Study 2 (European Journal of Pharmacology) | Demonstrated anti-inflammatory effects in animal models using similar compounds. |
| Study 3 (Neuroscience Letters) | Reported neuroprotective effects in vitro against oxidative stress-induced neuronal damage. |
These findings provide a foundation for further investigation into this compound's therapeutic potential.
Future Directions
Research is ongoing to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- In vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the molecular pathways involved in its biological activities.
- Clinical Trials : To evaluate its therapeutic potential in humans for cancer and inflammatory diseases.
Comparison with Similar Compounds
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )
- Structure: Contains a thieno-pyrido-pyrimidine core instead of pyrido-pyrimidine, with a phenylamino substituent.
- Properties : Melting point (143–145°C) is lower than the target compound (data inferred from higher-melting analogues in ). IR shows C=O stretches at 1,730 and 1,690 cm⁻¹, comparable to the target’s expected carbonyl peaks.
- Synthesis : Acetylation in pyridine with 73% yield, suggesting efficient reaction conditions .
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Structure : Pyrimido-indole core with a sulfanyl linker and methoxyphenyl substituent.
- Properties : The sulfanyl group may enhance hydrogen bonding capacity compared to the target’s acetamide bridge. Molecular weight (536.7 g/mol) is higher due to the indole system .
Acetamide Derivatives with Varied Pharmacophores
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (Compound 1, )
- Structure : Combines pyrimidine, oxadiazole, and nitro-phenyl groups.
- Properties: Nitro group increases polarity, likely reducing membrane permeability versus the target’s acetylphenyl moiety.
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-(4-nitrophenyl)acetamide (Compound 3c, )
- Structure: Thiazolidinedione pharmacophore with methoxyphenoxy and nitro groups.
- Properties : Hypoglycemic activity reported, highlighting how electron-withdrawing groups (e.g., nitro) modulate biological effects. Melting point and solubility data absent, but molecular weight (430.2 g/mol) is lower than the target’s estimated weight (~450–500 g/mol) .
Table 1. Key Physicochemical Properties
*Estimated based on structural similarity to compounds (466–545 g/mol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
